(S)-3-Amino-5,5-dimethyldihydrofuran-2(3H)-one
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Overview
Description
(S)-3-Amino-5,5-dimethyldihydrofuran-2(3H)-one is an organic compound with a unique structure that includes an amino group and a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-5,5-dimethyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amino acid derivative with a ketone, followed by cyclization to form the dihydrofuran ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. These methods often utilize advanced reactors and precise control of reaction parameters to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-5,5-dimethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydrofuran derivatives.
Scientific Research Applications
(S)-3-Amino-5,5-dimethyldihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-5,5-dimethyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5,5-dimethyldihydrofuran-2(3H)-one: The non-chiral version of the compound.
3-Amino-5-methyl-5-phenyl-dihydrofuran-2(3H)-one: A similar compound with a phenyl group instead of a methyl group.
Uniqueness
(S)-3-Amino-5,5-dimethyldihydrofuran-2(3H)-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This chiral nature can lead to different biological activities compared to its non-chiral or differently substituted counterparts.
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(3S)-3-amino-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-4(7)5(8)9-6/h4H,3,7H2,1-2H3/t4-/m0/s1 |
InChI Key |
NKBJBYZRMNUGPF-BYPYZUCNSA-N |
Isomeric SMILES |
CC1(C[C@@H](C(=O)O1)N)C |
Canonical SMILES |
CC1(CC(C(=O)O1)N)C |
Origin of Product |
United States |
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